3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES)

The compound 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159542-76-3, molecular formula C12H13FN4, molecular weight 232.26 g/mol) belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, a privileged scaffold in medicinal chemistry recognized for its purine bioisosterism and broad biological activity profile. The 5,6,7,8-tetrahydro core introduces a saturated pyrazine ring, distinguishing it from fully aromatic analogs and offering distinct conformational and pharmacokinetic properties.

Molecular Formula C12H13FN4
Molecular Weight 232.26 g/mol
CAS No. 1159542-76-3
Cat. No. B1373848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS1159542-76-3
Molecular FormulaC12H13FN4
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2CC3=CC=CC=C3F)CN1
InChIInChI=1S/C12H13FN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2
InChIKeyUHJOVMGJJAJRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159542-76-3): Core Scaffold & Chemical Identity for Procuring Decision-Makers


The compound 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159542-76-3, molecular formula C12H13FN4, molecular weight 232.26 g/mol) belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, a privileged scaffold in medicinal chemistry recognized for its purine bioisosterism and broad biological activity profile [1]. The 5,6,7,8-tetrahydro core introduces a saturated pyrazine ring, distinguishing it from fully aromatic analogs and offering distinct conformational and pharmacokinetic properties. As a commercially available building block with standard purity of 95% (with batch-specific QC data including NMR, HPLC, and GC) , it serves as a key intermediate for structure-activity relationship (SAR) exploration and lead optimization programs targeting neurological and kinase-mediated indications.

Why Generic Substitution of 3-[(2-Fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Is Not Advisable Without Comparative Evidence


The [1,2,4]triazolo[4,3-a]pyrazine scaffold exhibits high sensitivity to the position and electronic nature of the benzyl substituent at the 3-position. Simply replacing the 2-fluorobenzyl group with a 3-fluorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl analog can profoundly alter anticonvulsant potency (ED50 values), metabolic stability, and target engagement profiles [1]. For instance, the 2-fluorobenzyl congener demonstrates distinct oral efficacy in maximal electroshock seizure (MES) models compared to the parent benzyl compound, underscoring that substituent position is not interchangeable without quantitative justification. The saturated 5,6,7,8-tetrahydro core further amplifies these differences by modulating basicity, solubility, and blood-brain barrier permeability relative to fully aromatic [1,2,4]triazolo[4,3-a]pyrazine derivatives, making procurement of the exact CAS 1159542-76-3 compound critical for reproducible SAR studies.

Quantitative Differentiation Evidence for 3-[(2-Fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Against Closest Analogs


Potency Advantage of the 2-Fluorobenzyl Substituent in Anticonvulsant MES Model

In a direct comparison of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine congeners, the 3-(2-fluorobenzyl)-8-(methylamino) analog (structurally closest to the target compound with an additional 8-methylamino group) achieved an oral ED50 of 3 mg/kg in the rat MES model, representing the most potent congener alongside the 2,6-difluorobenzyl analog [1]. This is approximately 10-fold more potent than the unsubstituted benzyl parent compound in the same series (oral ED50 >30 mg/kg), demonstrating that ortho-fluorine substitution on the benzyl ring is a critical potency determinant. While the target compound lacks the 8-amino substituent, the 2-fluorobenzyl moiety on the triazolo[4,3-a]pyrazine core is directly linked to this potency enhancement.

Anticonvulsant Epilepsy Maximal Electroshock Seizure (MES) Oral ED50

Scaffold Topology: Tetrahydro Core vs Aromatic Pyrazine Analog Impact on c-Met Kinase Selectivity

Although the target compound has not been directly profiled in kinase assays, the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been systematically explored for dual c-Met/VEGFR-2 inhibition. Lead compound 17l (a fully aromatic [1,2,4]triazolo[4,3-a]pyrazine derivative) demonstrated c-Met IC50 of 26.00 nM and VEGFR-2 IC50 of 2.6 µM, achieving a selectivity window of approximately 100-fold [1]. The target compound's saturated 5,6,7,8-tetrahydro core is expected to further modulate kinase selectivity and cellular permeability compared to aromatic analogs like 17l, based on the established principle that partial saturation reduces aromatic stacking interactions and alters pKa, as corroborated by the broader structure-activity trends in the c-Met inhibitor literature [2]. This topological distinction positions the tetrahydro core as a differentiated starting point for developing kinase inhibitors with improved selectivity profiles.

c-Met Kinase VEGFR-2 Kinase Selectivity Antiproliferative

Physicochemical and ADME Divergence: Effect of Ortho-Fluorination on LogP and Metabolic Stability

Ortho-fluorination on the benzyl ring is well-characterized to reduce logP compared to para-fluoro or unsubstituted benzyl analogs due to increased dipole moment and altered electronic distribution [1]. For the triazolo[4,3-a]pyrazine scaffold, the 2-fluorobenzyl substituent (present in CAS 1159542-76-3) is predicted to exhibit lower lipophilicity and potentially improved metabolic stability relative to the 4-fluorobenzyl analog (CAS 1159553-30-6), based on general medicinal chemistry principles where ortho-substitution introduces steric shielding of the benzylic position from CYP450-mediated oxidation. The unsubstituted 3-benzyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1035454-21-7), lacking fluorine entirely, is expected to have higher logP (~1.8 vs ~1.4 predicted for 2-fluoro analog) and greater susceptibility to oxidative metabolism, consistent with the well-documented effect of fluorine substitution on ADME properties.

Lipophilicity Metabolic Stability CYP450 Ortho-Fluorine Effect

P2X7 Receptor Modulation: Structural Prerequisites Favoring the Tetrahydro Core Over Aromatic Pyrazine Analogs

The tetrahydro[1,2,4]triazolo[4,3-a]pyrazine core is a privileged scaffold for P2X7 receptor antagonism, with optimized lead compound 25 achieving huP2X7 IC50 of 9 nM, rat P2X7 IC50 of 42 nM, and 80% brain receptor occupancy for 6 hours at 10 mg/kg oral dose in rats [1]. This contrasts with aromatic triazolopyrazine and triazolopyridine P2X7 antagonists, which often exhibit lower brain penetration due to higher aromaticity and P-gp susceptibility. The 3-(2-fluorobenzyl) substitution on the tetrahydro core present in CAS 1159542-76-3 aligns with the SAR established for CNS-penetrant P2X7 modulators, where ortho-fluorine substitution contributed to favorable ADME and target engagement profiles. While the target compound itself lacks published P2X7 data, its direct 4-fluorophenyl analog (without the methylene bridge) is explicitly claimed in US Patent 8,501,946 as a P2X7 modulator [2], demonstrating the scaffold's relevance.

P2X7 Antagonist Neuroinflammation Blood-Brain Barrier Receptor Occupancy

Highest-Value Application Scenarios for 3-[(2-Fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Based on Quantitative Evidence


CNS Drug Discovery: Anticonvulsant Lead Optimization Leveraging Bioisosteric Purine Replacement

The 2-fluorobenzyl-triazolo[4,3-a]pyrazine scaffold is validated as a purine bioisostere with potent oral anticonvulsant activity (ED50 = 3 mg/kg in MES, [1]). CAS 1159542-76-3 provides the unsubstituted tetrahydro core for installing 8-amino or 8-amido diversity to generate novel anticonvulsant candidates with potentially reduced emetic liability compared to purine-based agents. Its procurement enables systematic exploration of the 8-position SAR while retaining the 2-fluorobenzyl group essential for potency.

Kinase Inhibitor Development: Building Block for c-Met/VEGFR-2 Dual Inhibitors with Improved Selectivity

With the triazolo[4,3-a]pyrazine scaffold delivering c-Met IC50 values as low as 26 nM ([2]), CAS 1159542-76-3 serves as a versatile intermediate for constructing kinase-focused compound libraries. The saturated 5,6,7,8-tetrahydro core provides a distinct topological alternative to aromatic analogs, allowing medicinal chemists to explore selectivity modulation between c-Met and VEGFR-2 (selectivity window up to 100-fold) and potentially address resistance mutations that compromise Type I kinase inhibitors.

Neuroinflammation Research: P2X7 Antagonist Scaffold with Demonstrated CNS Target Engagement

The tetrahydro[1,2,4]triazolo[4,3-a]pyrazine core is optimized for CNS-penetrant P2X7 antagonism, achieving 80% brain receptor occupancy at 10 mg/kg ([4]). CAS 1159542-76-3 provides the 3-(2-fluorobenzyl) substitution matching the pharmacophore requirements for P2X7 binding established in the JNJ/Pfizer program, making it a strategic starting material for developing next-generation P2X7 antagonists targeting neuroinflammatory and mood disorders with superior brain exposure profiles.

Medicinal Chemistry Core Exploration: Physicochemical Property Optimization via ortho-Fluorine Substitution

The 2-fluorobenzyl group of CAS 1159542-76-3 confers a predicted reduction in lipophilicity (ΔlogP ≈ -0.4 vs unsubstituted benzyl) and enhanced metabolic stability compared to 3- or 4-fluoro positional isomers ([3]). This makes the compound a preferred building block for lead optimization programs where balancing potency, solubility, and metabolic stability is critical, such as in CNS and oncology indications where high logP and rapid CYP450 clearance are common liabilities that ortho-fluorination can mitigate.

Quote Request

Request a Quote for 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.